(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that features a thiazine ring, fluorobenzyl groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include 4-fluorobenzyl chloride and 4-methoxyphenyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A simpler compound with a similar fluorobenzyl group.
4-Fluorobenzyl cyanide: Another fluorobenzyl derivative with different functional groups.
3-(3-Bromophenyl)-N-(4-Fluorobenzyl)acrylamide: A related compound with a bromophenyl group instead of a methoxyphenyl group
Uniqueness
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of a thiazine ring, multiple fluorobenzyl groups, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H21F2N3O3S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C26H21F2N3O3S/c1-34-22-12-10-21(11-13-22)30-25(33)23-14-24(32)31(16-18-4-8-20(28)9-5-18)26(35-23)29-15-17-2-6-19(27)7-3-17/h2-14H,15-16H2,1H3,(H,30,33) |
InChI Key |
ASIJGNRHVYOAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=C(C=C3)F)S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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